7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
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Overview
Description
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a synthetic compound with the molecular formula C17H19N5O2 and a molecular weight of 325.37 g/mol . This compound belongs to the purine family, which is known for its significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products: The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby modulating cellular functions and responses .
Comparison with Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
- 1,7-Dibenzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
- 7-(4-Chlorobenzyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Comparison: Compared to these similar compounds, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the benzyl and pyrrolidinyl groups contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
7-benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-20-14-13(15(23)19-17(20)24)22(11-12-7-3-2-4-8-12)16(18-14)21-9-5-6-10-21/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGIWNNMTYMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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